Fmoc-Thr(tBu)-OH, or 9-fluorenylmethoxycarbonyl-O-tert-butyl-L-threonine, is a derivative of the amino acid threonine that is widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound features a protective group, 9-fluorenylmethoxycarbonyl (Fmoc), which is crucial for the selective functionalization of the amino acid during synthesis processes. This protective strategy allows for the sequential addition of amino acids to form peptides while maintaining the integrity of the threonine side chain.
Fmoc-Thr(tBu)-OH is classified as an amino acid derivative and is categorized under the class of compounds used in peptide synthesis. It is commercially available and can be synthesized through various chemical methods, including those involving threonine as a starting material.
The molecular formula for Fmoc-Thr(tBu)-OH is C₁₈H₃₁N₃O₄. Its structure includes:
The compound exhibits unique self-assembly properties, forming diverse structures depending on concentration and environmental conditions .
Fmoc-Thr(tBu)-OH participates in several significant chemical reactions:
These reactions are essential for constructing peptides in SPPS methodologies.
In solid-phase peptide synthesis, Fmoc-Thr(tBu)-OH acts as a building block for peptide chains. The mechanism involves:
This cycle continues until the desired peptide sequence is achieved. The choice of protecting groups like Fmoc and tert-butyl significantly influences reaction efficiency and product yield .
These properties are crucial for its handling during synthesis and purification processes .
Fmoc-Thr(tBu)-OH is primarily used in:
The orthogonal protection strategy of Fmoc-Thr(tBu)-OH represents a cornerstone of modern peptide synthesis, enabling precise sequential deprotection during solid-phase peptide synthesis (SPPS). The compound features two distinct protecting groups: The 9-fluorenylmethoxycarbonyl (Fmoc) group shields the α-amino group, while the tert-butyl (tBu) ether protects the β-hydroxyl functionality of threonine. This dual protection scheme is chemically designed for differential removal – the base-labile Fmoc group (removed with 20% piperidine in DMF) and the acid-labile tBu group (cleaved with 95% trifluoroacetic acid) operate independently without cross-reactivity [1] .
The Fmoc group demonstrates exceptional stability under acidic conditions required for tBu deprotection, while the tBu ether remains intact during the basic treatment (piperidine/DMF) needed for iterative Fmoc removal during chain elongation. This orthogonality is crucial for synthesizing complex peptides containing multiple threonine residues. Notably, the tBu protection prevents β-elimination and O-acylation side reactions that commonly plague unprotected serine and threonine residues during activation and coupling steps. Research confirms that the steric bulk of the tBu group effectively suppresses aspartimide-like rearrangements that frequently occur at Asp-Gly sequences, making Thr(tBu) particularly valuable in glycine-rich peptide segments where such side reactions are prevalent [4] .
Table 1: Protection/Deprotection Parameters for Fmoc-Thr(tBu)-OH
Protecting Group | Protection Site | Deprotection Reagent | Stability Profile |
---|---|---|---|
Fmoc | α-amino group | 20-25% piperidine/DMF | Stable to TFA, unstable to bases |
tBu ether | β-hydroxyl group | 95% TFA with scavengers | Stable to piperidine, bases |
Preserving the L-threonine stereochemistry during O-tert-butylation presents significant synthetic challenges due to the potential for racemization at the α-carbon under acidic or basic conditions. Advanced catalytic systems have been developed to maintain chiral integrity throughout the protection process. The stereoselective synthesis typically begins with L-threonine methyl ester hydrochloride, where the free amine is temporarily protected to prevent diketopiperazine formation during subsequent reactions [5].
The critical O-tert-butylation step employs acid catalysis (concentrated sulfuric acid) with gaseous isobutene in anhydrous dichloromethane at 0-5°C. Under these controlled conditions, the reaction proceeds via an SN2 mechanism that preserves the (2S,3R) configuration. Research demonstrates that Lewis acid catalysts (particularly zinc chloride) can enhance reaction efficiency at reduced temperatures (-10°C to 0°C), achieving near-quantitative yields while maintaining enantiomeric excess >99.7% as confirmed by chiral HPLC [9]. The resulting O-tert-butyl-L-threonine methyl ester is subsequently hydrolyzed under mild alkaline conditions (aqueous NaOH in THF/MeOH) to yield the carboxylic acid precursor for Fmoc protection.
The final Fmoc introduction employs active ester chemistry (Fmoc-OSu) in tetrahydrofuran/water mixtures with sodium bicarbonate buffer at pH 8-9. This method minimizes racemization compared to traditional chloroformate approaches, producing Fmoc-Thr(tBu)-OH with optical rotations of [α]²⁰/D = +16±1° (c=1% in ethyl acetate), confirming configuration retention throughout the synthetic sequence [3] [5] [9].
Solvent selection critically influences yield, purity, and operational safety in large-scale manufacturing of Fmoc-Thr(tBu)-OH. Comparative studies reveal significant differences between dichloromethane (DCM) and tetrahydrofuran (THF) across reaction stages:
Table 2: Solvent Performance in Fmoc-Thr(tBu)-OH Synthesis
Reaction Stage | Dichloromethane Performance | Tetrahydrofuran Performance | Optimal Solvent |
---|---|---|---|
O-tert-butylation | Excellent solubility of isobutene; reaction completion in 4h at 0°C | Moderate solubility; requires extended reaction time (8-10h) | DCM |
Ester hydrolysis | Poor solubility of aqueous phase; biphasic system slows reaction | Homogeneous system with methanol co-solvent; rapid saponification | THF |
Fmoc protection | Limited solubility of Fmoc-OSu; requires excess reagent | Excellent reagent solubility; near-stoichiometric reagent use | THF |
Crystallization | Low boiling point (40°C) facilitates recovery | High boiling point (66°C) complicates solvent removal | DCM |
Storage stability | 2-30°C; minimal decomposition at 1 year | Requires 2-8°C storage; degrades at room temperature | DCM |
Large-scale production (kilogram quantities) demonstrates that DCM provides superior performance during the O-alkylation step due to its excellent isobutene solubility and ability to maintain low reaction temperatures. However, THF outperforms DCM during the saponification and Fmoc protection stages due to improved solubility of both aqueous and organic components. Process optimization strategies implement solvent switching: DCM for protection, THF/MeOH/H₂O for hydrolysis, and THF for Fmoc introduction, followed by final crystallization in DCM/hexane mixtures. This approach achieves overall yields of 85-90% with HPLC purity >99% while reducing hazardous solvent volumes by 30% compared to single-solvent processes [3] [9].
The synthesis of Fmoc-protected threoninol derivatives from Fmoc-Thr(tBu)-OH employs sodium borohydride (NaBH₄) reduction as a key transformation. This reductive amination pathway proceeds through a three-stage mechanism: (1) carboxylic acid activation, (2) mixed anhydride formation, and (3) borohydride reduction. The process begins with converting the carboxylic acid to an activated ester using N-hydroxysuccinimide (NHS) in the presence of N,N'-dicyclohexylcarbodiimide (DCC). The activated ester then reacts with ammonia to form the primary amide, which undergoes reduction with NaBH₄ in tetrahydrofuran at controlled temperatures (0°C to 25°C) [5].
The reduction mechanism involves coordination chemistry where borane (BH₃) generated in situ from NaBH₄ and methanol forms a complex with the carbonyl oxygen, followed by hydride transfer to the carbon center. This proceeds through a tetrahedral intermediate that collapses to release the aminomethyl derivative. Critical parameters for stereochemical integrity preservation include:
This optimized protocol achieves >95% reduction yield while maintaining the (2S,3R) configuration, as confirmed by NMR analysis of the resulting Fmoc-O-tert-butyl-L-threoninol. The threoninol derivative serves as a crucial building block for backbone-protected pseudoproline dipeptides that improve difficult peptide synthesis by disrupting secondary structure formation during SPPS [5] .
The application of Fmoc-Thr(tBu)-OH in peptide synthesis follows two principal methodologies with distinct advantages for specific applications:
Solid-Phase Peptide Synthesis (SPPS)
Solution-Phase Peptide Synthesis
Table 3: Performance Comparison of Synthesis Methodologies
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Typical Scale | 0.01-0.1 mmol | 5-100 mmol |
Cycle Time | 30 min per residue | 8-12 hours per modification |
Automation | Fully automated | Manual intervention required |
Purification | Required after cleavage | Intermediate purification possible |
Modification Flexibility | Limited to commercially available derivatives | Broad (N-methylation, exotic modifications) |
Impurity Profile | Dipeptide impurities ≤0.1% | Acetic acid impurities <0.02% |
Throughput | High for standard sequences | Medium to low |
Best Application | Linear peptides <50 residues | N-methylated peptides, cyclic structures |
The synthesis of N-methylated derivatives exemplifies the complementary nature of these approaches. SPPS directly incorporates Fmoc-N-Me-Thr(tBu)-OH when commercially available, while solution-phase methods enable on-demand production of these specialized building blocks. Process selection depends on peptide length, sequence complexity, required modifications, and production scale, with modern workflows increasingly integrating both methodologies for optimal results [10].
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1